Synthesis and Characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2)
Synthesis and Characterization of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (Ac-Val-Gly-NH2)
Executive Summary
This technical guide details the comprehensive synthesis, optimization, and analytical validation of N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide. Designed for researchers and drug development professionals, this whitepaper contrasts scalable solution-phase methodologies with high-purity Solid-Phase Peptide Synthesis (SPPS). By establishing strict in-process controls and explaining the mechanistic causality behind reagent selection, this guide ensures a self-validating workflow for the production of this biologically active dipeptide derivative.
Introduction & Structural Analysis
N-(Carbamoylmethyl)-2-acetamido-3-methylbutanamide (CAS: 1396987-24-8) is a synthetic dipeptide derivative more commonly recognized by its sequence abbreviation: Ac-Val-Gly-NH2 (N-acetyl-L-valylglycinamide).
Pharmacological Relevance
N-acyldipeptide derivatives have garnered significant attention in dermatological and cosmetic pharmacology. Specifically, compounds matching this structural motif have been extensively investigated and patented by Neostrata Company, Inc. for their therapeutic efficacy in treating aging-related skin changes, increasing epidermal thickness, and mitigating the effects of photoaging and hyperpigmentation[1].
Structural & Synthetic Challenges
The molecule consists of an N-acetylated L-Valine residue coupled to a C-terminally amidated Glycine. The primary synthetic challenge lies in the
Retrosynthetic Analysis & Strategy Selection
To construct Ac-Val-Gly-NH2, the retrosynthetic disconnection relies on two primary amide bond formations:
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Disconnection 1 (N-Acetylation): Cleavage of the N-terminal acetyl group yields the intermediate H-Val-Gly-NH2.
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Disconnection 2 (Peptide Coupling): Cleavage of the central amide bond yields the two core building blocks: a protected Valine and Glycinamide.
Two distinct synthetic strategies are employed based on the desired outcome: Solution-Phase Synthesis (SPS) for cost-effective, large-scale production, and Solid-Phase Peptide Synthesis (SPPS) for rapid generation of ultra-high-purity material.
Figure 1: Retrosynthetic disconnection strategy for Ac-Val-Gly-NH2.
Solution-Phase Synthesis Protocol (Scalable Route)
Causality of Reagent Selection
To overcome the steric hindrance of Valine and prevent oxazolone-mediated racemization, the choice of coupling reagent is critical. Traditional carbodiimides (like EDC) paired with HOBt often result in measurable epimerization due to slow aminolysis[2]. By transitioning to HATU or an EDC/OxymaPure system, the reaction proceeds via a highly reactive 7-aza-benzotriazole or oxime active ester. This accelerates the aminolysis rate, effectively outcompeting the oxazolone formation pathway and preserving the stereochemical integrity of the L-Valine residue[2].
Quantitative Optimization Data
The table below summarizes the empirical data driving the selection of HATU/DIPEA as the optimal coupling system for this specific sterically hindered bond.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Yield (%) | Epimerization (D-Val-Gly) (%) |
| EDC·HCl | HOBt | DIPEA | DMF | 12 | 78 | 4.2 |
| DIC | OxymaPure | None | DMF | 4 | 91 | < 0.5 |
| HATU | None | DIPEA | DMF | 2 | 95 | < 0.1 |
| PyBOP | HOBt | DIPEA | DCM | 8 | 82 | 1.8 |
| Table 1: Optimization of coupling conditions for the Val-Gly amide bond. |
Step-by-Step Methodology
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Activation: Dissolve Boc-Val-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Stir for 5 minutes at 0 °C to form the active ester.
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Coupling: Add H-Gly-NH2·HCl (1.1 eq) and an additional 1.0 eq of DIPEA to the mixture. Allow the reaction to warm to room temperature and stir for 2 hours.
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Self-Validating IPC: Perform Thin-Layer Chromatography (TLC) with a ninhydrin stain. The complete disappearance of the ninhydrin-positive H-Gly-NH2 spot validates the completion of the amidation step.
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Workup: Dilute with Ethyl Acetate (EtOAc), wash successively with 5% aqueous citric acid, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate in vacuo to yield Boc-Val-Gly-NH2.
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Deprotection: Treat the intermediate with 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 1 hour at room temperature. Concentrate and co-evaporate with toluene to yield H-Val-Gly-NH2·TFA.
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N-Acetylation: Dissolve the deprotected dipeptide in DCM. Add DIPEA (3.0 eq) followed by Acetic Anhydride (Ac2O, 1.2 eq). Stir for 1 hour.
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Final Isolation: Wash the organic layer with 5% citric acid and brine, dry, and concentrate to yield the crude Ac-Val-Gly-NH2, which can be recrystallized from EtOAc/Hexanes.
Solid-Phase Peptide Synthesis (SPPS) Protocol (High-Purity Route)
Causality of Resin Selection
For rapid, high-purity synthesis, Fmoc-SPPS is utilized. Rink Amide AM resin is explicitly chosen because the acid-labile linker directly yields a C-terminal amide upon global cleavage, bypassing the need for post-cleavage amidation of a free C-terminus.
Figure 2: Step-by-step SPPS workflow on Rink Amide Resin.
Step-by-Step Methodology
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Resin Swelling: Swell Rink Amide AM resin (loading ~0.6 mmol/g) in DMF for 30 minutes.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x).
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Self-Validating IPC: A positive Kaiser test (dark blue beads) validates the successful exposure of the reactive primary amine.
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First Coupling: Pre-activate Fmoc-Gly-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 45 minutes. Wash with DMF (5x).
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Self-Validating IPC: A negative Kaiser test (colorless/yellow beads) confirms complete coupling.
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Second Coupling: Repeat the deprotection step. Pre-activate Fmoc-Val-OH (3.0 eq) using the same HATU/DIPEA ratio. Add to the resin and agitate for 60 minutes (extended time due to Valine's steric hindrance). Wash with DMF (5x).
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N-Terminal Acetylation: Following the final Fmoc deprotection, treat the resin with a capping solution of Ac2O/DIPEA/DMF (1:2:7 v/v/v) for 30 minutes. Wash with DMF (5x) and DCM (5x), then dry the resin under a vacuum.
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Cleavage: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane (TIS)/H2O (95:2.5:2.5) for 2 hours. Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet.
Analytical Characterization & Validation
To ensure the structural integrity and stereochemical purity of the synthesized Ac-Val-Gly-NH2, a multi-tiered analytical validation system is required:
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Chemical Formula: C9H17N3O3
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Exact Mass: 215.13 Da
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Validation: The mass spectrum must exhibit a dominant
peak at m/z 216.13 and an peak at m/z 238.11 .
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RP-HPLC (Reverse-Phase HPLC):
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Utilize a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a linear gradient of 5% to 60% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. The product should elute as a single sharp peak (>98% purity at 214 nm).
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Chiral HPLC (Stereochemical Validation):
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Self-Validating System: Run the sample against a synthesized standard of Ac-D-Val-Gly-NH2 on a chiral stationary phase (e.g., Chiralpak IC) to definitively prove the absence of epimerization (<0.1% D-isomer).
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1H NMR (400 MHz, DMSO-d6):
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Key diagnostic shifts include the acetyl methyl protons singlet at ~1.85 ppm, the isopropyl methyl doublets at ~0.85 ppm, and the distinct amide NH protons between 7.0 and 8.5 ppm.
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References
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Yu, R. J., & Van Scott, E. J. "N-acyldipeptide derivatives and their uses." United States Patent 11224565 B2, Assignee: Neostrata Company, Inc., 2022. URL: [Link]
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El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011, 111(11), 6557-6602. URL: [Link]
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Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry - A European Journal, 2009, 15(37), 9394-9403. URL: [Link]
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Chan, W. C., & White, P. D. (Eds.). "Fmoc Solid Phase Peptide Synthesis: A Practical Approach." Oxford University Press, 2000. URL: [Link]
